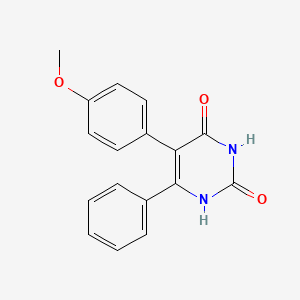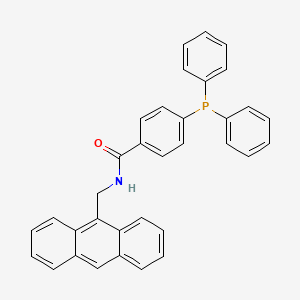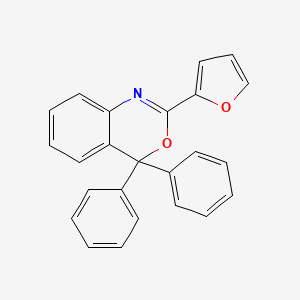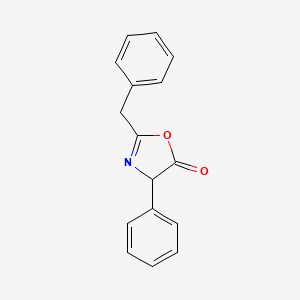
2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl ethanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve the precursor compound in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction for several hours until the completion is confirmed by thin-layer chromatography (TLC).
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole: Similar in structure but contains an iodine atom instead of a chlorine atom.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains an imidazole ring instead of a benzofuran ring.
Uniqueness
2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties. The presence of the chlorine atom allows for versatile chemical modifications, making it a valuable compound for various research applications.
Propiedades
| 64089-35-6 | |
Fórmula molecular |
C12H13ClO2 |
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
2-chloro-1-(2,2-dimethyl-3H-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)6-9-5-8(10(14)7-13)3-4-11(9)15-12/h3-5H,6-7H2,1-2H3 |
Clave InChI |
URLYTFFMNQMJFP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C=CC(=C2)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/no-structure.png)





